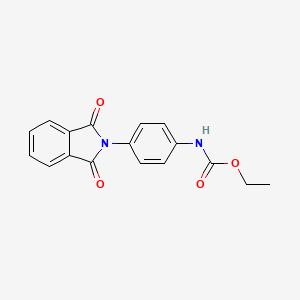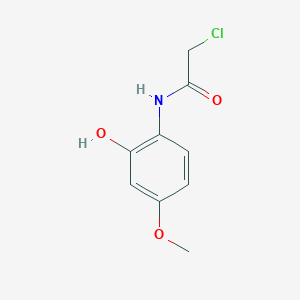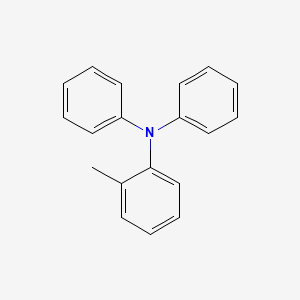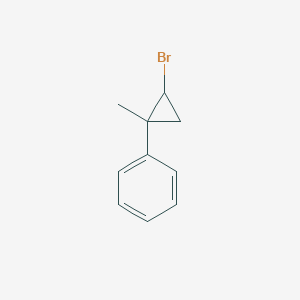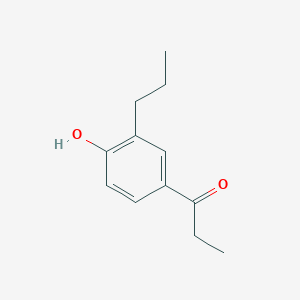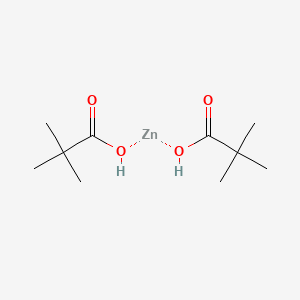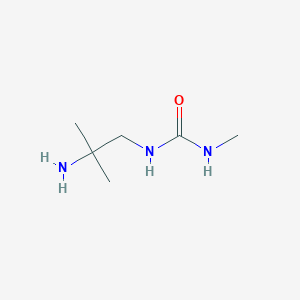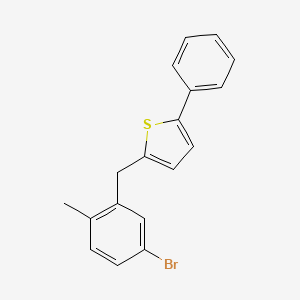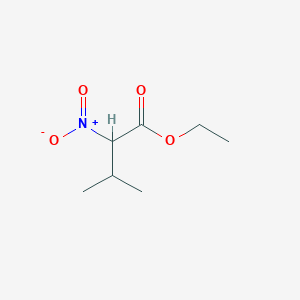
ethyl 3-methyl-2-nitrobutanoate
Descripción general
Descripción
ethyl 3-methyl-2-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derivative of butyric acid, characterized by the presence of a nitro group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-nitrobutanoate typically involves the esterification of 3-Methyl-2-nitro-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-Methyl-2-nitro-butyric acid+EthanolH2SO43-Methyl-2-nitro-butyric acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-methyl-2-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Substitution: Sodium ethoxide (NaOEt) or other nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-2-amino-butyric acid ethyl ester.
Reduction: 3-Methyl-2-nitro-butyric acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 3-methyl-2-nitrobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the nitro group.
Ethyl 2-methylbutanoate: Similar ester structure with a different position of the methyl group.
Ethyl isovalerate: Similar ester structure with a different branching of the carbon chain.
Uniqueness
ethyl 3-methyl-2-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and physical properties. The nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO4/c1-4-12-7(9)6(5(2)3)8(10)11/h5-6H,4H2,1-3H3 |
Clave InChI |
BBUZSHXWJCKPLA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
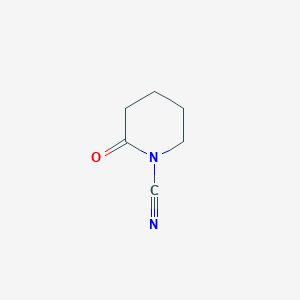
![1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B8678417.png)
![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)
